molecular formula C17H16N4 B5536178 3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5536178
M. Wt: 276.34 g/mol
InChI Key: UYWRRXITINALOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazole derivatives, including 3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile, has been achieved through various innovative methods. One notable approach is a one-step synthesis via a novel multicomponent reaction involving chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine or 3-picoline. This method efficiently produces polysubstituted pyrido[1,2-a]benzimidazole derivatives in moderate yields, employing refluxing acetonitrile as the solvent. The mechanism involves the formation of polysubstituted benzenes followed by subsequent substitution and annulation reactions of pyridine (Yan, Wang, Song, & Sun, 2009).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]benzimidazole derivatives has been elucidated using various spectroscopic techniques, including 1H^{1}H and 13C^{13}C NMR, MS, IR spectra, and elemental analysis, as well as X-ray crystallography. These analyses provide detailed insights into the compound's molecular configuration, essential for understanding its chemical behavior and potential interactions (Yan et al., 2009).

Chemical Reactions and Properties

Pyrido[1,2-a]benzimidazole derivatives undergo various chemical reactions, leading to the formation of a wide range of products with diverse chemical structures and potential biological activities. For instance, the reaction with phosphorus oxychloride yields 1-chloropyrido[1,2-a]benzimidazole-4-carbonitriles, which can be further transformed into azido, amino, piperidino, and methoxy derivatives. These reactions expand the chemical versatility of the pyrido[1,2-a]benzimidazole core, enabling the exploration of new chemical spaces (Rida, Soliman, Badawey, & Kappe, 1988).

Scientific Research Applications

Synthesis Techniques

In the realm of organic chemistry, the synthesis of pyrido[1,2-a]benzimidazole derivatives has been a focus of several studies due to their potential applications in various fields. One approach includes a one-step synthesis of pyrido[1,2-a]benzimidazole derivatives through a novel multicomponent reaction. This process involves the reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine or 3-picoline in refluxing acetonitrile, producing polysubstituted pyrido[1,2-a]benzimidazole derivatives in moderate yields. The mechanism is believed to involve the formation of polysubstituted benzenes with subsequent substitution and annulation reaction of pyridine, characterized by various spectroscopic methods and X-ray crystallography (Yan et al., 2009).

Chemical Reactivity and Derivative Formation

Research into the reactivity of certain compounds towards creating novel pyrido[1,2-a]benzimidazoles has been explored. For example, the condensation reactions of 1H-benzimidazol-2-ylacetonitrile with 3-substituted chromones have led to the efficient synthesis of a novel series of pyrido[1,2-a]benzimidazoles. This synthesis pathway offers a simple and convenient route to these compounds, with reaction mechanisms and spectral data providing insight into the chemical reactivity involved (Ibrahim, 2013).

Molecular Docking and In Vitro Screening

The exploration of novel pyridine and fused pyridine derivatives for their biological activities has been conducted through molecular docking and in vitro screening. A study synthesized a series of novel pyridine derivatives starting from a specific hydrazinyl-pyridine-carbonitrile compound. These compounds were then subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. The newly prepared products exhibited antimicrobial and antioxidant activity, showcasing their potential for therapeutic applications (Flefel et al., 2018).

Novel Synthesis Protocols

The green synthesis of 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives has been achieved through a three-component reaction utilizing aldehyde, malonodinitrile, and 2-aminobenzimidazole in water under microwave irradiation. This method highlights the advantages of excellent yield, low cost, reduced environmental impact, and a wide scope of application, providing an efficient pathway for synthesizing these derivatives (Liu et al., 2008).

properties

IUPAC Name

3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-12-10-16(20-8-4-5-9-20)21-15-7-3-2-6-14(15)19-17(21)13(12)11-18/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWRRXITINALOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

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